NG 52
Overview
Description
- NG 52 is a chemical compound with the chemical formula C₁₆H₁₉ClN₆O and a molecular weight of 346.81 g/mol .
- It acts as a potent inhibitor of specific kinases, including Cdc28p and Pho85p.
- Notably, this compound is selective, ATP-compatible, and orally active .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for NG 52 are not widely documented in the available literature.
- it is synthesized through well-established chemical procedures, and industrial production methods likely involve optimization for yield and purity.
Chemical Reactions Analysis
- NG 52 undergoes various chemical reactions:
Oxidation: While specific reagents and conditions are not explicitly mentioned, this compound may participate in oxidation reactions.
Reduction: Similarly, reduction reactions could be relevant.
Substitution: this compound might undergo substitution reactions.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- NG 52 has garnered interest in several scientific fields:
Chemistry: Its kinase inhibition properties make it valuable for studying cell cycle regulation .
Biology: Researchers explore its effects on cellular processes.
Medicine: this compound’s potential therapeutic applications are being investigated.
Industry: Its industrial applications remain an area of exploration.
Mechanism of Action
- NG 52’s mechanism involves inhibiting Cdc28p, Pho85p, and phosphoglycerate kinase 1 (PGK1) .
- Molecular targets include these kinases, affecting cell cycle progression and metabolism.
- Specific pathways impacted by this compound warrant further investigation.
Comparison with Similar Compounds
- NG 52’s uniqueness lies in its selectivity for Cdc28p, Pho85p, and PGK1.
- Similar compounds are not explicitly listed in the available information.
Properties
IUPAC Name |
2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFMZCNXDQXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274388 | |
Record name | compound 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212779-48-1 | |
Record name | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08325 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | compound 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212779-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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